REA vs AGR: Reciprocal Stage Specificity
REA demonstrates exclusive binding to lymphatic vessels in premalignant prostate lesions, a property not shared by its closest analog AGR. In vivo phage homing assays in TRAMP (transgenic adenocarcinoma of the mouse prostate) mice quantitatively showed that REA homes to lymphatics in the premalignant stage but not in fully developed tumors. In stark contrast, the AGR peptide exhibits the inverse specificity, binding only to lymphatics of established prostate tumors with no recognition of premalignant lesions [1].
| Evidence Dimension | Lymphatic Vessel Binding Specificity (In Vivo Homing) |
|---|---|
| Target Compound Data | Positive homing to lymphatics in premalignant prostate lesions; Negative homing to lymphatics in established prostate tumors. |
| Comparator Or Baseline | AGR peptide (CAGRRSAYC): Negative homing to premalignant lesions; Positive homing to established prostate tumor lymphatics. |
| Quantified Difference | Mutually exclusive binding profiles based on tumor stage. |
| Conditions | In vivo phage homing assay; TRAMP mouse model of prostate cancer. |
Why This Matters
This exclusivity is critical for experiments dissecting early-stage mechanisms of tumor progression versus late-stage maintenance, as use of the incorrect peptide (e.g., AGR) would yield completely opposite and invalid results.
- [1] Zhang L, Giraudo E, Hoffman JA, Hanahan D, Ruoslahti E. Lymphatic zip codes in premalignant lesions and tumors. Cancer Res. 2006 Jun 1;66(11):5696-706. doi: 10.1158/0008-5472.CAN-05-3876. PMID: 16740711. View Source
